molecular formula C16H26BrN B13231576 [1-(4-Bromophenyl)ethyl](octyl)amine

[1-(4-Bromophenyl)ethyl](octyl)amine

Cat. No.: B13231576
M. Wt: 312.29 g/mol
InChI Key: DQKKXDLJAYUUTR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It consists of a bromophenyl group attached to an ethyl chain, which is further connected to an octylamine group. This compound is known for its versatility in chemical reactions and its potential use in pharmaceuticals, materials science, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and octylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and ethylamine.

    Final Product Formation: The intermediate is then subjected to further reactions, such as alkylation with octylamine, to yield the final product, 1-(4-Bromophenyl)ethylamine.

Industrial Production Methods

Industrial production of 1-(4-Bromophenyl)ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation Products: Formation of corresponding oxides or ketones.

    Reduction Products: Formation of secondary or tertiary amines.

    Substitution Products: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)ethylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    1-(4-Bromophenyl)ethylamine: Lacks the octyl group, making it less hydrophobic.

    4-Bromo-α-methylbenzyl alcohol: Another related compound with a hydroxyl group.

Uniqueness

1-(4-Bromophenyl)ethylamine is unique due to its combination of a bromophenyl group with an octylamine chain, providing distinct chemical properties and reactivity. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H26BrN

Molecular Weight

312.29 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]octan-1-amine

InChI

InChI=1S/C16H26BrN/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15/h9-12,14,18H,3-8,13H2,1-2H3

InChI Key

DQKKXDLJAYUUTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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